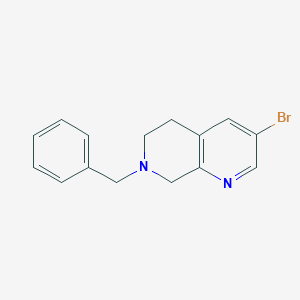
7-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a benzyl group attached to the 7th position and a bromine atom at the 3rd position of the tetrahydro-1,7-naphthyridine ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine typically involves the bromination of a precursor naphthyridine compound. One common method includes the treatment of 1,5-dialkyl-1,5-naphthyridine-2,6-dione with bromine to obtain the desired brominated product . The reaction conditions often involve the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the bromination reaction to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine oxides or reduction to form dihydro derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
7-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential anticancer, anti-HIV, and antimicrobial activities.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: Potential use in the synthesis of advanced materials and as intermediates in organic synthesis.
Wirkmechanismus
The mechanism of action of 7-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets. For instance, in anticancer studies, it may inhibit certain enzymes or receptors involved in cell proliferation . The exact pathways and targets can vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
1,5-Naphthyridines: Known for their biological activities and used in similar applications.
1,6-Naphthyridines: Also exhibit a wide range of biological activities, including anticancer and antimicrobial properties.
Uniqueness: 7-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine is unique due to its specific substitution pattern, which can influence its biological activity and reactivity. The presence of the benzyl group and bromine atom provides distinct chemical properties that can be leveraged in various synthetic and biological applications.
Eigenschaften
Molekularformel |
C15H15BrN2 |
|---|---|
Molekulargewicht |
303.20 g/mol |
IUPAC-Name |
7-benzyl-3-bromo-6,8-dihydro-5H-1,7-naphthyridine |
InChI |
InChI=1S/C15H15BrN2/c16-14-8-13-6-7-18(11-15(13)17-9-14)10-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11H2 |
InChI-Schlüssel |
SUXGJCXUMIFJPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=C1C=C(C=N2)Br)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-2,4-dimethyl-1H-benzo[d]imidazole](/img/structure/B13653078.png)
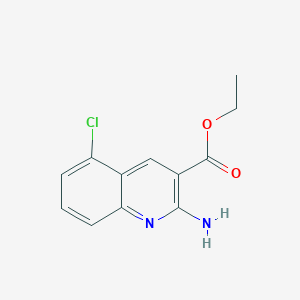
![[2,2'-Bipyridine]-5,5'-dicarbohydrazide](/img/structure/B13653098.png)
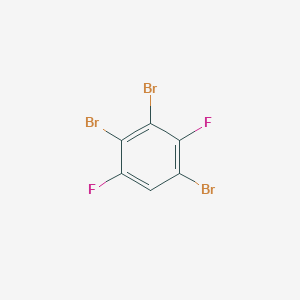

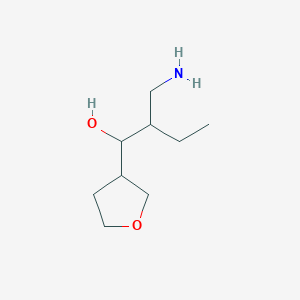
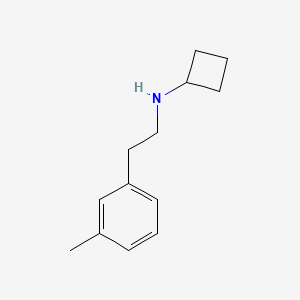
![1,10-bis(3,5-ditert-butyl-4-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13653134.png)
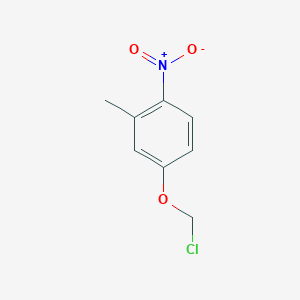
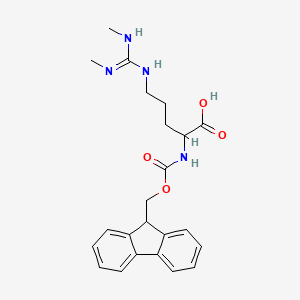
![tert-Butyl 5-iodo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13653152.png)
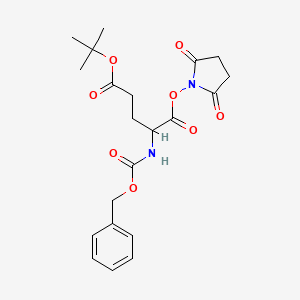
![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B13653160.png)
